- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymesYouji Huaxue, 2015, 35(5), 1052-1059,
Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure
商品名:Coenzyme A, S-(3-phenyl-2-propenoate)
CAS番号:30801-99-1
MF:C30H42N7O17P3S
メガワット:897.68
CID:4745284
Coenzyme A, S-(3-phenyl-2-propenoate) 化学的及び物理的性質
名前と識別子
-
- Cinnamyl S coenzyme A
- Cinnamoyl coenzyme A
- Cinnamoyl CoA
- Coenzyme A, S-cinnamate (8CI)
- Coenzyme A, S-(3-phenyl-2-propenoate)
- Cinnamoyl CoA
- Cinnamoyl coenzyme A
- Cinnamyl S coenzyme A
-
- インチ: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
- InChIKey: JVNVHNHITFVWIX-KZKUDURGSA-N
- ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Coenzyme A, S-(3-phenyl-2-propenoate) 合成方法
合成方法 1
はんのうじょうけん
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
1.2R:NH4OAc, S:H2O
リファレンス
合成方法 2
はんのうじょうけん
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
リファレンス
- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon ScaffoldsJournal of the American Chemical Society, 2015, 137(12), 4183-4190,
合成方法 3
はんのうじょうけん
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
1.2R:NaHCO3, S:H2O, 1 h, rt
リファレンス
- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide BiosynthesisAngewandte Chemie, 2015, 54(45), 13457-13461,
合成方法 4
はんのうじょうけん
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
1.2R:HCl, S:H2O
リファレンス
- A versatile biosynthetic approach to amide bond formationGreen Chemistry, 2018, 20(15), 3426-3431,
Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials
Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products
Coenzyme A, S-(3-phenyl-2-propenoate) 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) 関連製品
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
